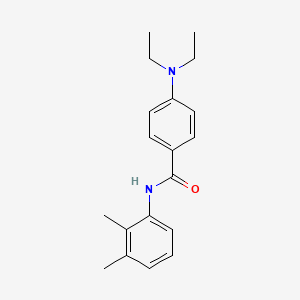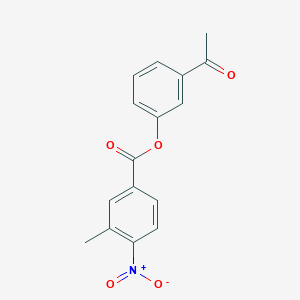
4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-N-(2,3-dimethylphenyl)benzamide, also known as ameltolide, is a benzamide derivative known for its potent anticonvulsant properties. It is a chemical compound synthesized for its potential pharmacological applications, particularly in the treatment of seizures (Lambert et al., 1995).
Synthesis Analysis
The synthesis of ameltolide and its derivatives typically involves a multi-step chemical process. For instance, Lambert et al. (1995) described the synthesis of two ameltolide analogues, focusing on their anticonvulsant activities. These derivatives were synthesized using specific chemical reactions, indicating the flexibility in modifying the core structure of ameltolide for various applications.
Molecular Structure Analysis
The molecular structure of ameltolide derivatives has been analyzed using methods like X-ray diffraction analysis. For example, the structure of certain benzamide derivatives has been confirmed through crystallographic analysis, establishing the configurations and molecular conformations essential for their pharmacological activity (Browne et al., 1981).
科学的研究の応用
Synthesis and Anticonvulsant Activity
Research on derivatives of benzamide, such as ameltolide analogues, highlights their significant potential in anticonvulsant therapy. These compounds have been synthesized and evaluated for their efficacy in various anticonvulsant models, showing superior activity to phenytoin in maximal electroshock seizure tests. Interestingly, their oral administration demonstrated higher efficacy and protective index compared to the parent drug, ameltolide, suggesting their potential for improved anticonvulsant therapies (Lambert et al., 1995).
Unique Chemical Properties and Reactions
The synthesis of compounds like 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane demonstrates the unique chemical reactions and properties of benzamide derivatives. These compounds exhibit remarkable reactivity with various reagents, leading to a range of products under mild conditions. Their stability and reactivity patterns are of interest for developing new materials and chemical methodologies (Nakayama et al., 1998).
Pharmacological Developments
Another aspect of benzamide derivatives' application is in the synthesis of compounds with improved pharmacological profiles. For instance, derivatives have been explored for their potential in treating osteoarthritis, showcasing the versatility of benzamide compounds in drug development (Owton et al., 1995).
Herbicide Activity
Beyond pharmaceuticals, benzamide derivatives like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have been identified as effective herbicides, offering potential agricultural applications. Their herbicidal activity against both annual and perennial grasses, with utility in various crops, highlights the broad applicability of these compounds in agricultural settings (Viste et al., 1970).
Antipsychotic Potential
Explorations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to benzamide structures, have revealed potential antipsychotic properties without interacting with dopamine receptors. This suggests the possibility of developing new antipsychotic drugs with fewer side effects, underscoring the therapeutic potential of benzamide derivatives (Wise et al., 1987).
特性
IUPAC Name |
4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-5-21(6-2)17-12-10-16(11-13-17)19(22)20-18-9-7-8-14(3)15(18)4/h7-13H,5-6H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAVEKVOZUBGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylamino)-N-(2,3-dimethylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)
![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)
![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)
![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)